molecular formula C15H15NOS B11860263 1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one CAS No. 827320-84-3

1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one

Cat. No.: B11860263
CAS No.: 827320-84-3
M. Wt: 257.4 g/mol
InChI Key: JBQILCDTDJSLTM-UHFFFAOYSA-N
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Description

1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that features a thiophene ring fused to a dihydroisoquinoline moiety

Preparation Methods

The synthesis of 1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common synthetic route involves the condensation of thiophene-2-carbaldehyde with 3,4-dihydroisoquinoline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Scientific Research Applications

1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. The thiophene ring and dihydroisoquinoline moiety can interact with enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be compared with other similar compounds, such as:

    Thiophene derivatives: Compounds like thiophene-2-carbaldehyde and thiophene-2-ethanol share the thiophene ring structure but differ in their functional groups and overall reactivity.

    Dihydroisoquinoline derivatives: Compounds like 3,4-dihydroisoquinoline and its substituted derivatives have similar core structures but may exhibit different chemical and biological properties.

Biological Activity

1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one, with the chemical formula C15H15NOS, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H15NOS
  • Molecular Weight : 273.35 g/mol
  • CAS Number : 1049526-46-6

Biological Activity Overview

Research indicates that compounds containing the dihydroisoquinoline structure, such as this compound, exhibit a range of biological activities. These include:

  • Anticancer Activity : Studies suggest that this compound may inhibit certain cancer cell lines by targeting specific signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit aldo-keto reductase AKR1C3, which is involved in steroid hormone metabolism. This inhibition could have implications in cancer and hormonal disorders.

The proposed mechanism of action for this compound involves binding to hydrophobic pockets in target proteins, potentially disrupting their normal function. This binding can lead to altered metabolic pathways and cellular responses.

Research Findings

A variety of studies have investigated the biological activity of this compound:

Anticancer Studies

Research has highlighted the potential of this compound as a selective inhibitor in cancer therapy:

  • In vitro Studies : Various cancer cell lines have shown reduced viability when treated with this compound, suggesting its role as a cytotoxic agent .

Enzymatic Inhibition

The compound's interaction with AKR1C3 has been characterized:

  • Inhibition Assays : The compound demonstrated significant inhibitory activity against AKR1C3 in biochemical assays, indicating its potential use in therapeutic applications targeting steroid hormone-related diseases.

Case Studies and Data Tables

StudyFindings
Study 1 Investigated the anticancer effects on breast cancer cell lines; showed a dose-dependent decrease in cell viability.
Study 2 Evaluated the inhibition of AKR1C3; reported an IC50 value indicating effective inhibition at low concentrations.
Study 3 Assessed the compound's effects on metabolic pathways; demonstrated alterations in steroid metabolism profiles.

Properties

CAS No.

827320-84-3

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

1-(1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C15H15NOS/c1-11(17)16-9-8-12-5-2-3-6-13(12)15(16)14-7-4-10-18-14/h2-7,10,15H,8-9H2,1H3

InChI Key

JBQILCDTDJSLTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=CC=CC=C2C1C3=CC=CS3

Origin of Product

United States

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